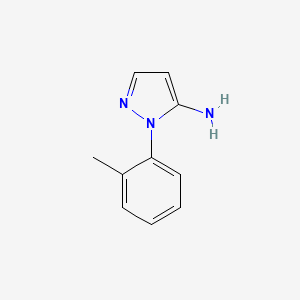![molecular formula C15H14N2O2S B2874618 5-(4-丙氧苯基)噻并[2,3-d]嘧啶-4(3H)-酮 CAS No. 449151-98-8](/img/structure/B2874618.png)
5-(4-丙氧苯基)噻并[2,3-d]嘧啶-4(3H)-酮
描述
“5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidin-4-ones have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis .
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4-ones can be synthesized from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment . Another method involves the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones is complex and can be analyzed using X-ray diffraction . The structure of these compounds can also be influenced by the presence of alkynes bearing electron-withdrawing substituents .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-ones can undergo transformations in the presence of activated alkynes . These compounds can also be used as intermediates in the synthesis of GABA B receptor modulators .科学研究应用
Application in Cancer Research
Specific Scientific Field
Cancer Research and Pharmacology
Summary of the Application
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their abilities to inhibit VEGFR-2 and prevent cancer cell growth in MCF-7 and HepG2 cancer cells .
Methods of Application
The compounds were designed and synthesized to target VEGFR-2. They were then tested in vitro for their abilities to inhibit VEGFR-2 and prevent cancer cell growth .
Results or Outcomes
Compound 18 exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM. It displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .
Application as EGFR Kinase Inhibitors
Specific Scientific Field
Pharmacology and Cancer Research
Summary of the Application
A novel series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were designed and synthesized as potential EGFR kinase inhibitors .
Methods of Application
Based on molecular docking studies, Erlotinib and the target compounds were positioned into the active site of the epidermal growth factor receptor (EGFR) to determine the probable binding model .
Results or Outcomes
Of all the target compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) demonstrated the most potent antitumor activity .
Application as Antitubercular Agents
Specific Scientific Field
Pharmacology and Infectious Disease Research
Summary of the Application
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .
Methods of Application
The compounds were tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Results or Outcomes
Some of the compounds showed significant antimycobacterial activity .
Application in Antimicrobial Research
Specific Scientific Field
Pharmacology and Microbiology
Summary of the Application
Thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against various bacteria as part of a program to develop new antimicrobial agents .
Methods of Application
The compounds were tested for their antimicrobial activity against various bacterial strains .
Results or Outcomes
Some of the compounds showed significant antimicrobial activity against various bacterial strains .
Application in Neurological Research
Specific Scientific Field
Neurology and Pharmacology
Summary of the Application
Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their potential neuroprotective effects .
Methods of Application
The compounds were tested in vitro for their abilities to protect neurons from oxidative stress .
Results or Outcomes
Some of the compounds showed promising neuroprotective effects .
Application in Cardiovascular Research
Specific Scientific Field
Cardiology and Pharmacology
Summary of the Application
Thieno[2,3-d]pyrimidin-4(3H)-ones have been investigated for their potential effects on cardiovascular health .
Methods of Application
The compounds were tested in vitro and in vivo for their abilities to influence cardiovascular function .
Results or Outcomes
Some of the compounds showed potential beneficial effects on cardiovascular health .
Application in Synthetic Approaches
Specific Scientific Field
Chemistry and Pharmacology
Summary of the Application
New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives were developed .
Methods of Application
The compounds were synthesized using various chemical reactions and then tested for their properties .
Results or Outcomes
The new synthetic approaches led to the successful synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .
Application in Novel Thieno[2, 3-d] Pyrimidines
Summary of the Application
Novel thieno[2, 3-d] pyrimidines were synthesized and their properties were studied .
Methods of Application
The compounds were synthesized and then tested for their properties .
Results or Outcomes
The novel thieno[2, 3-d] pyrimidines showed promising properties .
未来方向
属性
IUPAC Name |
5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-7-19-11-5-3-10(4-6-11)12-8-20-15-13(12)14(18)16-9-17-15/h3-6,8-9H,2,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJKYLMMULESOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323471 | |
| Record name | 5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
449151-98-8 | |
| Record name | 5-(4-propoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



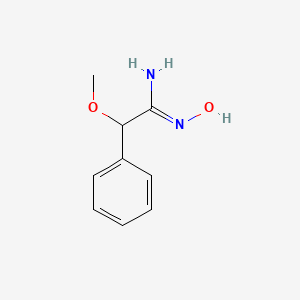

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2874537.png)
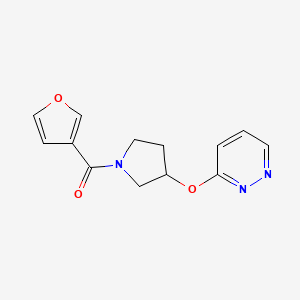
![N-(3,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2874540.png)
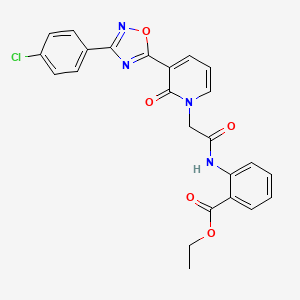
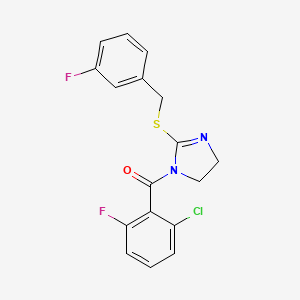
![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
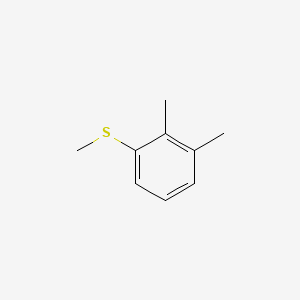
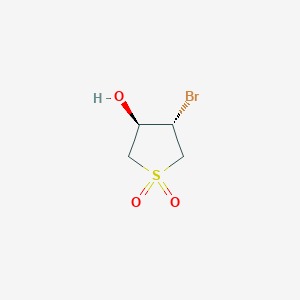
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid](/img/structure/B2874554.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2874556.png)
